![molecular formula C13H12N2O2S B11631325 4-methyl-N'-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11631325.png)

4-methyl-N'-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

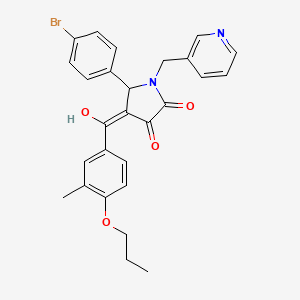

4-メチル-N'-[(チエン-2-イルカルボニル)オキシ]ベンゼンカルボキシミダミドは、分子式C₁₃H₁₂N₂O₂Sの有機化合物です。この化合物は、メチル基とチエニルカルボニル基で置換されたベンゼン環を特徴とし、ベンゼンカルボキシミダミド部分に結合しています。

製造方法

合成経路と反応条件

4-メチル-N'-[(チエン-2-イルカルボニル)オキシ]ベンゼンカルボキシミダミドの合成は、一般的に4-メチルベンゼンカルボキシミダミドとチエン-2-イルカルボニルクロリドの反応を伴います。反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます。生成物はその後、再結晶またはカラムクロマトグラフィーによって精製されます。

工業生産方法

この化合物の工業生産方法は、同様の合成経路を使用しますが、より大規模です。自動反応器と連続フローシステムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、工業的な方法は、最終製品の純度を確保するために、高速液体クロマトグラフィー(HPLC)などの高度な精製技術を取り入れることができます。

化学反応解析

反応の種類

4-メチル-N'-[(チエン-2-イルカルボニル)オキシ]ベンゼンカルボキシミダミドは、以下を含むさまざまな化学反応を受けることができます。

酸化: この化合物は、対応するスルホキシドまたはスルホンを生成するために酸化することができます。

還元: 還元反応は、カルボニル基をアルコールに変換することができます。

置換: この化合物は、求核置換反応に関与することができ、チエニルカルボニル基は他の求核剤に置き換えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)とm-クロロ過安息香酸(m-CPBA)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。

置換: アミン、チオール、またはアルコキシドなどの求核剤を置換反応で使用できます。

生成される主な生成物

酸化: スルホキシドまたはスルホン。

還元: アルコール誘導体。

置換: 使用される求核剤に応じて、さまざまな置換誘導体。

科学研究アプリケーション

4-メチル-N'-[(チエン-2-イルカルボニル)オキシ]ベンゼンカルボキシミダミドは、いくつかの科学研究アプリケーションがあります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌や抗がん特性を含むその潜在的な生物学的活性を研究されています。

医学: 治療薬としてのその可能性を探るための研究が進められています。

工業: 新しい材料の開発に使用され、特殊化学品の合成における前駆体として使用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the condensation of 4-methylphenylamine with thiophene-2-carboxaldehyde under specific conditions to form the Schiff base. This reaction is often carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

化学反応の分析

Types of Reactions

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, which can be further utilized in different chemical syntheses .

科学的研究の応用

Chemistry

In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the thiophene ring system is known to enhance the biological activity of many pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the development of organic semiconductors and materials for electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

作用機序

4-メチル-N'-[(チエン-2-イルカルボニル)オキシ]ベンゼンカルボキシミダミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節することができます。正確な経路と標的は、特定のアプリケーションと研究されている生物学的システムによって異なります。たとえば、抗菌研究では、この化合物は細菌酵素を阻害して細胞死につながる可能性があります。

類似の化合物との比較

類似の化合物

- 4-メチル-N'-[(2-チエニルアセチル)オキシ]ベンゼンカルボキシミダミド

- 4-メチル-N'-{[(メチルアミノ)カルボニル]オキシ}ベンゼンカルボキシミダミド

独自性

4-メチル-N'-[(チエン-2-イルカルボニル)オキシ]ベンゼンカルボキシミダミドは、その特定の置換パターンが独特の化学的および生物学的特性を付与するため、ユニークです。類似の化合物と比較して、異なる反応性と生物学的活性を示す可能性があり、特定の研究および工業的用途に役立ちます。

類似化合物との比較

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- 2-(Anilinomethyl)phenol

Uniqueness

What sets (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE apart from similar compounds is its specific structural configuration, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

特性

分子式 |

C13H12N2O2S |

|---|---|

分子量 |

260.31 g/mol |

IUPAC名 |

[(Z)-[amino-(4-methylphenyl)methylidene]amino] thiophene-2-carboxylate |

InChI |

InChI=1S/C13H12N2O2S/c1-9-4-6-10(7-5-9)12(14)15-17-13(16)11-3-2-8-18-11/h2-8H,1H3,(H2,14,15) |

InChIキー |

NRSOGUSQGSRUCP-UHFFFAOYSA-N |

異性体SMILES |

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CS2)/N |

正規SMILES |

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CS2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

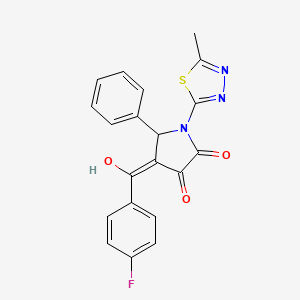

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11631244.png)

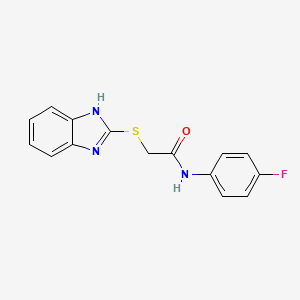

![2,5-Pyrrolidinedione, 3-[[2-(4-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11631249.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631255.png)

![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11631260.png)

![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631261.png)

![N-(2-chlorophenyl)-4-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11631262.png)

![3-(4-Ethoxy-3-methoxy-phenyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acrylamide](/img/structure/B11631270.png)

![1-(4-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11631276.png)

![(5Z)-2-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11631281.png)

![N-[3-(4-benzylpiperazine-1-carbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B11631314.png)

![7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631321.png)